5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE
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Overview
Description
5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE is a useful research compound. Its molecular formula is C15H10ClN3O5S2 and its molecular weight is 411.83. The purity is usually 95%.
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Scientific Research Applications
Tissue Sulfhydryl Groups and Biological Materials
Research involving sulfhydryl groups in biological materials indicates the relevance of compounds like 5-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide in biochemical assays. Sulfhydryl groups play a critical role in biological processes, and compounds facilitating their study can be crucial for understanding cellular functions and disease mechanisms (Ellman, 1959).
Development of Anticancer Agents
The exploration of novel derivatives, such as 4-thiazolidinone compounds, demonstrates the potential of structurally similar compounds in designing anticonvulsant and anticancer agents. These derivatives show considerable activity in pharmacological evaluations, indicating the possible application of related structures in cancer research (Faizi et al., 2017).
Corrosion Inhibition
Studies on the inhibition mechanisms of similar compounds for copper corrosion suggest that derivatives of 5-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide could find applications in corrosion science. These inhibitors form protective films on metal surfaces, indicating the potential for applications in materials science and engineering (Aramaki et al., 1991).
Antimicrobial Activity
Research on novel sulfonamides containing related scaffolds shows significant activity against various microbial strains, including resistant bacteria. This highlights the potential use of 5-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide in developing new antimicrobial agents, addressing the urgent need for new treatments against resistant pathogens (Krátký et al., 2012).
Cardiac Electrophysiological Activity
The synthesis and study of N-substituted imidazolylbenzamides and benzene-sulfonamides with similar functionalities demonstrate potent Class III antiarrhythmic activity. Such compounds, through their action on cardiac electrophysiology, offer insights into the development of novel treatments for arrhythmias, showcasing the potential for related compounds in cardiovascular research (Morgan et al., 1990).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other indole derivatives, it may bind to multiple receptors and exert various biological activities .
Biochemical Pathways
Indole derivatives, which share some structural features with this compound, have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a wide range of biochemical pathways.
Properties
IUPAC Name |
5-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O5S2/c1-26(23,24)9-3-4-11-13(7-9)25-15(17-11)18-14(20)10-6-8(16)2-5-12(10)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEKYCZBEODSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.